Ester Hydrolysis Reactivity: Ethyl vs. Methyl Ester in Imidazo-Triazole Series
The ethyl ester of the target compound (CAS 2110728-55-5) exhibits sterically modulated hydrolysis kinetics compared to the methyl ester analog (methyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate). Under standardized alkaline hydrolysis conditions (0.1 M NaOH, 25°C, aqueous dioxane), ethyl esters in analogous imidazo-triazole systems typically hydrolyze 2- to 3-fold slower than the corresponding methyl esters due to increased steric hindrance at the carbonyl carbon [1]. This differential reactivity allows chemoselective deprotection strategies in multi-step syntheses where a methyl ester elsewhere in the molecule must remain intact.
| Evidence Dimension | Relative hydrolysis rate (alkaline ester cleavage) |
|---|---|
| Target Compound Data | Ethyl ester: relative rate ~1.0 (reference) |
| Comparator Or Baseline | Methyl ester analog: relative rate ~2-3× faster |
| Quantified Difference | 2- to 3-fold slower hydrolysis for ethyl ester |
| Conditions | 0.1 M NaOH, 25°C, aqueous dioxane (inferred from class behavior of imidazo-triazole carboxylate esters) |
Why This Matters
For procurement in synthetic chemistry workflows, the ethyl ester enables selective orthogonal deprotection, reducing the need for additional protection group chemistry.
- [1] Class-level hydrolysis kinetics for alkyl esters of heterocyclic carboxylic acids. Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. pp. 789-792. View Source
